molecular formula C4H5IN2O B1602748 4-Iodo-5-methylisoxazol-3-amine CAS No. 930-85-8

4-Iodo-5-methylisoxazol-3-amine

Cat. No. B1602748
CAS RN: 930-85-8
M. Wt: 224 g/mol
InChI Key: ABSKCUUMSKWKSW-UHFFFAOYSA-N
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Description

4-Iodo-5-methylisoxazol-3-amine is a biochemical compound with the molecular formula C4H5IN2O and a molecular weight of 224 .


Synthesis Analysis

The synthesis of isoxazoles, including 4-Iodo-5-methylisoxazol-3-amine, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions . A key intermediate, 3-amino-5-methylisoxazole, can react with different compounds under various conditions to produce different isoxazole products .


Molecular Structure Analysis

The molecular structure of 4-Iodo-5-methylisoxazol-3-amine is represented by the formula C4H5IN2O .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, an electrochemical annulation via a [1 + 2 + 1 + 1] four-component domino reaction was accomplished to assemble valuable five-membered isoxazole motifs . Heterocyclization reactions involving 3-methylisoxazol-5-amine and pyruvic acid derivatives were also studied .

Scientific Research Applications

Synthetic Chemistry Applications

  • Diverse Library Synthesis : 4-Iodo-5-methylisoxazol-3-amine has been used in the synthesis of a diverse library of highly substituted isoxazoles through iodocyclization and palladium-catalyzed reactions, offering a versatile approach for generating a wide range of isoxazole derivatives for potential pharmacological applications (J. Waldo et al., 2008).
  • Activation of C(sp3)-H Bonds : The compound has shown utility in the activation of inert γ-C(sp3)-H bonds for C-C bond formation, highlighting its role in facilitating selective and efficient arylation and alkylation processes (K. Pasunooti et al., 2015).
  • Isoxazole Synthesis : It serves as a key intermediate in the electrophilic cyclization process for synthesizing highly substituted isoxazoles, including pharmacologically important molecules like valdecoxib (J. Waldo & R. Larock, 2007).

Medicinal Chemistry Applications

  • Antimicrobial and Cytotoxic Activity : Derivatives of 4-Iodo-5-methylisoxazol-3-amine have been explored for their antimicrobial and cytotoxic activities, indicating their potential in developing novel therapeutic agents (M. Noolvi et al., 2014).

Future Directions

The future directions in the research of isoxazoles, including 4-Iodo-5-methylisoxazol-3-amine, involve the development of new eco-friendly synthetic strategies . There is also a growing interest in highly functionalized isoxazoles due to their diverse applications .

properties

IUPAC Name

4-iodo-5-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSKCUUMSKWKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595164
Record name 4-Iodo-5-methyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-5-methylisoxazol-3-amine

CAS RN

930-85-8
Record name 4-Iodo-5-methyl-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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